molecular formula C8H15NO3 B13301451 (3S)-3-amino-3-(oxan-3-yl)propanoic acid

(3S)-3-amino-3-(oxan-3-yl)propanoic acid

Cat. No.: B13301451
M. Wt: 173.21 g/mol
InChI Key: GRAWQBBFVHXKLG-MLWJPKLSSA-N
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Description

(3S)-3-amino-3-(oxan-3-yl)propanoic acid is an organic compound with the molecular formula C8H15NO3 It contains a six-membered oxane ring and an amino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(oxan-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of oxane derivatives with amino acids under controlled conditions. For instance, the reaction of oxane-3-carboxylic acid with ammonia or an amine in the presence of a catalyst can yield the desired product. The reaction typically requires moderate temperatures and a suitable solvent to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(oxan-3-yl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically require specific conditions such as controlled temperatures and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the type of reaction and reagents used .

Scientific Research Applications

(3S)-3-amino-3-(oxan-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(oxan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxane ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-3-(oxan-3-yl)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and an oxane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(3S)-3-amino-3-(oxan-3-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c9-7(4-8(10)11)6-2-1-3-12-5-6/h6-7H,1-5,9H2,(H,10,11)/t6?,7-/m0/s1

InChI Key

GRAWQBBFVHXKLG-MLWJPKLSSA-N

Isomeric SMILES

C1CC(COC1)[C@H](CC(=O)O)N

Canonical SMILES

C1CC(COC1)C(CC(=O)O)N

Origin of Product

United States

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